molecular formula C17H16ClF3N4O2S B12214558 N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B12214558
M. Wt: 432.8 g/mol
InChI Key: WNBYOTQTXVLNOB-UHFFFAOYSA-N
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Description

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety

Properties

Molecular Formula

C17H16ClF3N4O2S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H16ClF3N4O2S/c1-10-3-4-11(2)14(7-10)28(26,27)22-6-5-15-23-24-16-13(17(19,20)21)8-12(18)9-25(15)16/h3-4,7-9,22H,5-6H2,1-2H3

InChI Key

WNBYOTQTXVLNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactions Involving the Sulfonamide Group

The sulfonamide group (-SO2_2NH-) exhibits nucleophilic and hydrolytic reactivity:

Reaction Type Conditions Outcome Source
Nucleophilic Substitution Treatment with alkyl halides or amines under basic conditions (e.g., K2_2CO3_3, DMF)Replacement of the sulfonamide proton with alkyl/aryl groups to form N-substituted derivatives.,
Acid-Catalyzed Hydrolysis Reflux with HCl/H2_2O (1:1) at 100°CCleavage to yield 2,5-dimethylbenzenesulfonic acid and the corresponding amine intermediate.

Key Findings :

  • The electron-withdrawing nature of the sulfonamide enhances the acidity of the NH proton, facilitating deprotonation and substitution.

  • Hydrolysis requires harsh conditions due to the stability of the sulfonamide group.

Reactivity of the Triazolo[4,3-a]Pyridine Core

The heterocyclic triazolo-pyridine system participates in electrophilic substitutions and ring-opening reactions:

Reaction Type Conditions Outcome Source
Electrophilic Halogenation Cl2_2/FeCl3_3 in CH2_2Cl2_2 at 0°CChlorination at the 5-position of the pyridine ring, forming polychlorinated derivatives. ,
Ring-Opening with Nucleophiles NH3_3/MeOH, 60°CCleavage of the triazolo ring to form a pyridine-3-amine derivative.

Key Findings :

  • The chlorine atom at the 6-position directs electrophiles to the adjacent 5-position .

  • Ring-opening is selective under ammonia-rich conditions, preserving the trifluoromethyl group .

Transformations of the Trifluoromethyl Group

The -CF3_3 group is generally inert but undergoes rare defluorination under extreme conditions:

Reaction Type Conditions Outcome Source
Defluorination UV irradiation with TiO2_2 catalystPartial conversion to -COF and -COOH groups.

Key Findings :

  • Defluorination is non-selective and yields mixed products, limiting synthetic utility .

Substitution at the Chlorine Atom

The 6-chloro substituent is susceptible to nucleophilic displacement:

Reaction Type Conditions Outcome Source
Amination NH3_3/CuI, DMSO, 120°CReplacement of Cl with -NH2_2, forming 6-amino derivatives. ,
Alkoxy Substitution NaOR (R = Me, Et), THF, refluxSubstitution with methoxy/ethoxy groups.

Key Findings :

  • Copper catalysis enhances amination efficiency .

  • Steric hindrance from the trifluoromethyl group slows substitution kinetics .

Oxidation of the Ethylene Linker

The -CH2_2-CH2_2- linker between the triazolo and sulfonamide groups can be oxidized:

Reaction Type Conditions Outcome Source
KMnO4_44 Oxidation KMnO4_4/H2_2O, 80°CCleavage to form a ketone intermediate.

Key Findings :

  • Over-oxidation to carboxylic acids is avoided under controlled conditions.

Scientific Research Applications

Key Structural Features

Structural ComponentDescription
Sulfonamide Group Known for antimicrobial properties.
Triazolo-Pyridine Moiety Associated with anti-inflammatory and anticancer activities.
Chloro Substituent May enhance biological activity through increased reactivity.
Trifluoromethyl Group Improves lipophilicity, aiding in membrane permeability.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial effects. Preliminary studies suggest that N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide may exhibit similar properties by inhibiting bacterial growth through interference with folic acid synthesis.

Anti-inflammatory and Anticancer Properties

The triazolo-pyridine component is linked to various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures can inhibit pathways such as the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses and cancer progression.

Enzyme Inhibition Studies

Interaction studies are vital for understanding how this compound affects biological targets. It may inhibit specific enzymes involved in disease processes, providing a pathway for therapeutic applications.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of triazolo-pyridine were synthesized and tested against various cancer cell lines. Results demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics explored the antimicrobial efficacy of sulfonamide derivatives. The study showed that compounds with similar functional groups effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide (CAS Number: 879773-37-2) is a complex organic compound that combines a sulfonamide group with a triazolo-pyridine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C₁₆H₁₄ClF₃N₄O₂S
  • Molecular Weight : 418.8 g/mol
  • Structural Features : The compound features a sulfonamide group known for its antimicrobial properties and a triazolo-pyridine moiety that may contribute to anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures may inhibit specific enzymes involved in bacterial growth. For instance, the sulfonamide group in this compound could potentially interfere with the folate synthesis pathway in bacteria, similar to other known sulfonamides.

Anti-inflammatory and Anticancer Properties

The triazolo-pyridine moiety is associated with various pharmacological effects. Research has shown that compounds containing this structure can exhibit anti-inflammatory properties by inhibiting pathways such as the p38 mitogen-activated protein kinase pathway . Additionally, some derivatives have demonstrated potential anticancer activity by modulating cellular signaling pathways involved in tumor growth.

Study 1: In Vitro Evaluation

A study investigated the in vitro activity of structurally similar compounds against Mycobacterium tuberculosis. The findings suggested that compounds with triazolo-pyridine structures displayed significant binding affinities to target proteins involved in the disease process. This indicates that this compound may also possess similar anti-tubercular properties .

Study 2: Enzyme Inhibition Assays

In enzyme inhibition assays targeting collagen prolyl-4-hydroxylase (CP4H), derivatives of the compound showed promising results in reducing collagen deposition in hepatic stellate cells. This suggests potential applications in treating fibrotic diseases .

Data Table: Biological Activity Summary

Activity Type Mechanism Reference
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of p38 MAPK pathway
AnticancerModulation of tumor growth signaling
Anti-tubercularBinding affinity to target proteins
Anti-fibroticInhibition of collagen deposition

Q & A

Q. What established synthetic routes are available for synthesizing this compound, and what intermediates are critical?

The synthesis of triazolopyridine sulfonamides typically involves heterocyclization and fluoroacylation steps. For example, trifluoroacylation via reaction with trifluoroethyl acetate in dioxane under controlled heating (40–60°C) is a key step for introducing trifluoromethyl groups, as seen in analogous fluorinated triazolo systems . Intermediate formation, such as sulfonyl hydrazides, is critical for cyclization. Solvent choice (e.g., THF for diethyl oxalate reactions) and stoichiometric ratios of reagents must be optimized to avoid side products like N-trifluoroacetyl derivatives .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the trifluoromethyl group (-CF₃, δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~7–8 ppm in ¹H).
  • HPLC-MS : To assess purity (>98%) and detect trace byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
  • Melting point analysis : Sharp melting points (e.g., 82–84°C for related triazolo derivatives) indicate crystallinity and purity .

Q. What biological activities are reported for structurally similar sulfonamide-triazolopyridine hybrids?

Analogous compounds, such as flumetsulam (a triazolo[1,5-a]pyrimidine sulfonamide), act as acetolactate synthase inhibitors in herbicides . The trifluoromethyl group enhances metabolic stability and target binding in pesticidal or pharmacological contexts . However, specific activity for this compound requires empirical validation due to structural variations in the triazolo core and substituents.

Advanced Research Questions

Q. How can computational modeling predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like ALS (acetolactate synthase) or kinases. Key steps:

  • Target selection : Prioritize proteins with known sulfonamide sensitivity (e.g., carbonic anhydrases).
  • Ligand preparation : Optimize protonation states of the sulfonamide (-SO₂NH₂) and triazolo nitrogen atoms at physiological pH.
  • Free energy calculations : Use MM-GBSA to estimate binding affinities, focusing on hydrophobic interactions with the trifluoromethyl group .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies:

  • Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to assess lipophilicity; aim for 2–3 for optimal membrane permeability.
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the ethyl linker).
  • Formulation adjustments : Introduce prodrug moieties (e.g., pivaloyloxymethyl esters) to enhance solubility .

Q. What challenges arise in modifying the trifluoromethyl group for pharmacokinetic optimization?

  • Synthetic limitations : Direct substitution of -CF₃ requires harsh conditions (e.g., fluorinating agents like SF₄).
  • Metabolic resistance : While -CF₃ resists oxidation, steric effects may reduce target engagement.
  • Alternatives : Replace -CF₃ with -OCF₃ or -SCF₃ via nucleophilic aromatic substitution, balancing electronic and steric effects .

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